Tert-butyl 2-[(4-fluorophenyl)amino]propanoate
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Overview
Description
Tert-butyl 2-[(4-fluorophenyl)amino]propanoate is an organic compound with the molecular formula C13H18FNO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the amino group is substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-fluorophenyl)amino]propanoate typically involves the reaction of tert-butyl 2-bromoacetate with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4-fluorophenyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or amines.
Major Products Formed
Oxidation: The major products include carboxylic acids and their derivatives.
Reduction: The major products are amines and other reduced forms of the compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Tert-butyl 2-[(4-fluorophenyl)amino]propanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-fluorophenyl)amino]propanoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The 4-fluorophenyl group can enhance the binding affinity and selectivity of the compound for its molecular targets. The tert-butyl group can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(4-chlorophenyl)amino]propanoate
- Tert-butyl 2-[(4-bromophenyl)amino]propanoate
- Tert-butyl 2-[(4-methylphenyl)amino]propanoate
Uniqueness
Tert-butyl 2-[(4-fluorophenyl)amino]propanoate is unique due to the presence of the fluorine atom in the 4-fluorophenyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity to targets, and improving pharmacokinetic profiles. This makes the compound particularly valuable in drug discovery and development.
Properties
IUPAC Name |
tert-butyl 2-(4-fluoroanilino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-9(12(16)17-13(2,3)4)15-11-7-5-10(14)6-8-11/h5-9,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKBBAZGBXXVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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